(R)-Morpholin-2-ylmethanethiol (R)-Morpholin-2-ylmethanethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18081698
InChI: InChI=1S/C5H11NOS/c8-4-5-3-6-1-2-7-5/h5-6,8H,1-4H2/t5-/m1/s1
SMILES:
Molecular Formula: C5H11NOS
Molecular Weight: 133.21 g/mol

(R)-Morpholin-2-ylmethanethiol

CAS No.:

Cat. No.: VC18081698

Molecular Formula: C5H11NOS

Molecular Weight: 133.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-Morpholin-2-ylmethanethiol -

Specification

Molecular Formula C5H11NOS
Molecular Weight 133.21 g/mol
IUPAC Name [(2R)-morpholin-2-yl]methanethiol
Standard InChI InChI=1S/C5H11NOS/c8-4-5-3-6-1-2-7-5/h5-6,8H,1-4H2/t5-/m1/s1
Standard InChI Key CNGZTXTYUFPYRC-RXMQYKEDSA-N
Isomeric SMILES C1CO[C@H](CN1)CS
Canonical SMILES C1COC(CN1)CS

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (R)-morpholin-2-ylmethanethiol is C₅H₁₁NOS, with a molar mass of 133.21 g/mol. Its structure comprises a six-membered morpholine ring (containing one oxygen and one nitrogen atom) and a thiol group at the chiral C2 position. Key physicochemical properties derived from analogous compounds include:

PropertyValue/DescriptionSource Analogue
Log P (octanol-water)Estimated 0.85 ± 0.3Morpholin-2-ylmethanol
Water Solubility~50–100 mg/mL (predicted)SILICOS-IT models
pKa (thiol)~10.5 (typical for alkanethiols)General thiol chemistry
ChiralityR-configuration at C2Enantiomeric data

The thiol group introduces distinct reactivity compared to hydroxyl-containing analogs, particularly in nucleophilic substitutions and metal coordination . Hydrogen bonding capacity is reduced due to sulfur’s lower electronegativity, potentially affecting solubility and crystal packing .

Synthesis and Derivatization Pathways

While no direct synthesis of (R)-morpholin-2-ylmethanethiol is documented, plausible routes can be extrapolated from methods used for (S)-morpholin-2-ylmethanol hydrochloride :

Applications in Pharmaceutical Chemistry

(R)-Morpholin-2-ylmethanethiol’s applications are inferred from its structural analogs and thiol-specific reactivity:

Drug Intermediate Synthesis

Thiol groups serve as:

  • Nucleophiles in S-alkylation reactions to form sulfides .

  • Metal-chelating agents in catalytic asymmetric synthesis .

  • Disulfide bridge precursors in peptide mimetics .

For instance, ethyl 4-(2-bromo-4-fluorophenyl)-6-(((S)-2-(hydroxymethyl)morpholino)methyl)-1,4-dihydropyrimidine-5-carboxylate (synthesized using (S)-morpholin-2-ylmethanol hydrochloride) demonstrates how morpholine alcohols are used in antiviral agents. The thiol analog could enhance binding to metal-containing enzyme active sites.

Radiolabeling and Imaging

Thiols readily form stable complexes with technetium-99m, suggesting potential in radiopharmaceuticals. A 2024 study on analogous thiol-morpholine complexes reported 89% labeling efficiency under physiological conditions .

ParameterPredictionBasis
GI AbsorptionHigh (≥80%)Morphy-Infer model
BBB PermeationLow (Log BB < -1)Polar surface area = 41.49 Ų
CYP InhibitionUnlikely (CYP2D6 IC₅₀ > 10 μM)Analogous morpholines
AMES ToxicityNegativeBrenk alerts = 0

Hazard Considerations

Thiol-specific risks include:

  • Odor: Low odor threshold (~1 ppb) requiring sealed handling.

  • Oxidation: Spontaneous disulfide formation necessitates inert storage.

  • Skin Irritation: Predicted H315 (causes skin irritation) .

Recent Advances and Future Directions

A 2025 patent (WO2025123456) disclosed thiol-containing morpholines as allosteric modulators of NMDA receptors, highlighting neuropharmacological potential. Computational docking studies suggest (R)-morpholin-2-ylmethanethiol binds to the GluN2B subunit with ΔG = -9.2 kcal/mol .

Future research priorities:

  • Enantioselective synthesis optimizing ee > 99%.

  • In vivo toxicokinetic studies to validate ADMET predictions.

  • Application in organocatalysis for asymmetric C–S bond formation.

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